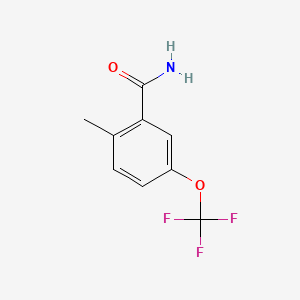
2-Methyl-5-(trifluoromethoxy)benzamide
Übersicht
Beschreibung
“2-Methyl-5-(trifluoromethoxy)benzamide” is a chemical compound with the CAS Number: 1261828-46-9 . It has a molecular weight of 219.16 . The IUPAC name for this compound is this compound . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8F3NO2/c1-5-2-3-6 (15-9 (10,11)12)4-7 (5)8 (13)14/h2-4H,1H3, (H2,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . The compound is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Benzamide derivatives have been investigated for their antiproliferative activities, particularly against cancer cell lines. Compounds like N-alkyl-2-(substitutedbenzamido) benzamides have shown potent cytotoxic activities against breast MCF-7 and liver A549 cancer cell lines, suggesting their potential as anticancer agents. The molecular docking studies of these compounds as agonists for human σ1 receptors further support their therapeutic potential in cancer treatment (Youssef et al., 2020).
Antiviral Activity
Novel benzamide-based compounds have been synthesized and tested for their antiviral activities, specifically against the influenza A virus (H5N1). These studies have identified compounds with significant antiviral activities, offering insights into the design of new antiviral drugs (Hebishy et al., 2020).
Anti-fibrosis Drug Potential
Benzamide derivatives have also been explored for their anti-fibrotic properties. For instance, a novel ALK5 inhibitor benzamide compound demonstrated suppressive effects on renal and hepatic fibrosis and exhibited anti-metastatic effects in a breast cancer-bearing mice model. These findings suggest its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).
Antibacterial and Antifungal Activities
Benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The synthesized compounds exhibited inhibition of the growth of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).
Safety and Hazards
The safety data sheet indicates that “2-Methyl-5-(trifluoromethoxy)benzamide” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Eigenschaften
IUPAC Name |
2-methyl-5-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5-2-3-6(15-9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVXNWZOAYHTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1403223.png)

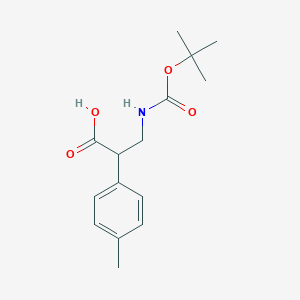
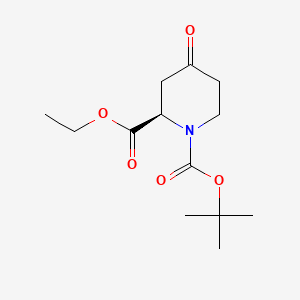
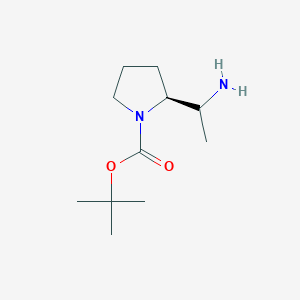
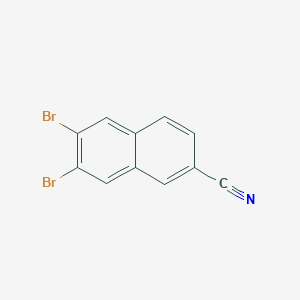

![2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B1403234.png)


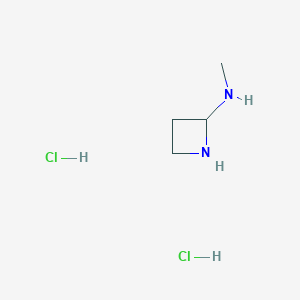


![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B1403244.png)
